rac cis-Paroxetine Hydrochloride CAS 105813-03-4: Cis vs. Trans Stereoisomer Pharmacological Activity Comparison
The (-)-trans-(3S,4R) enantiomer of paroxetine is the clinically active SSRI, exhibiting high-affinity binding to SERT with a Ki of 0.05–0.065 nM for human SERT and a Ki of 1.1 nM for inhibition of [3H]-5-HT uptake [1]. In contrast, the cis-racemate (rac cis-Paroxetine Hydrochloride) is pharmacologically distinct; paroxetine stereoisomers differ in their ability to adopt the correct binding pose within the SERT central site required for functional inhibition [2]. The activity of cis-stereoisomers relative to trans is inferred from class-level evidence: stereochemical changes from (-)- to (+)-trans alter 5-HT uptake inhibition potency, and the cis/trans diastereomeric difference represents a more substantial three-dimensional divergence [3].
| Evidence Dimension | Serotonin transporter (SERT) binding affinity and functional 5-HT uptake inhibition |
|---|---|
| Target Compound Data | rac cis-Paroxetine Hydrochloride (racemic mixture of 3R,4R and 3S,4S cis enantiomers): Pharmacological activity data not separately reported; cis-stereoisomers are not the therapeutically active form |
| Comparator Or Baseline | (-)-trans-(3S,4R)-paroxetine (active pharmaceutical ingredient): SERT Ki = 0.05–0.065 nM (human); [3H]-5-HT uptake inhibition Ki = 1.1 nM |
| Quantified Difference | Qualitative: cis-stereoisomers lack the specific stereochemical configuration required for therapeutic SERT inhibition; the active form is exclusively the (-)-trans-(3S,4R) enantiomer |
| Conditions | In vitro radioligand binding assays using human recombinant SERT and rat cerebral cortex synaptosomes |
Why This Matters
Procurement of rac cis-Paroxetine Hydrochloride for pharmacological studies would be a critical experimental error; its intended use is exclusively as an analytical reference standard, not as a bioactive SSRI.
- [1] ChEBI. CHEBI:7936 – paroxetine. Last modified 4 March 2025. View Source
- [2] eLife. 2020;9:e56427. Antidepressants target the serotonin transporter (SERT) by inhibiting serotonin reuptake. View Source
- [3] Journal of Pharmacy and Pharmacology, Volume 39, Issue 11, November 1987, Pages 877–882. The activity of 25 paroxetine/femoxetine structure variants in various reactions. View Source
